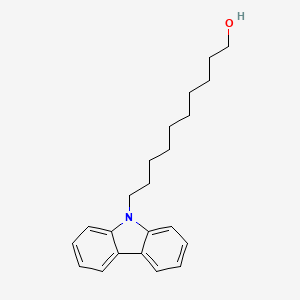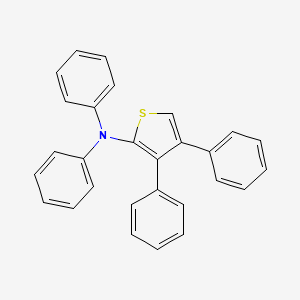![molecular formula C26H16N4O6 B14250082 4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one CAS No. 228086-33-7](/img/structure/B14250082.png)
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one is a complex organic compound characterized by the presence of nitrophenyl and phthalazinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenol with 4-bromonitrobenzene to form 4-(4-nitrophenoxy)nitrobenzene. This intermediate is then reacted with 4-nitrophenylhydrazine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Reduction: 4-[4-(4-Aminophenoxy)phenyl]-2-(4-aminophenyl)phthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its complex structure and functional groups.
Wirkmechanismus
The mechanism of action of 4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share a similar nitrophenoxyphenyl structure but differ in the triazole moiety.
Nitroscanate: An anthelmintic drug with a similar nitrophenoxy structure but different functional groups.
Uniqueness
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other nitrophenoxy derivatives.
Eigenschaften
CAS-Nummer |
228086-33-7 |
|---|---|
Molekularformel |
C26H16N4O6 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1-one |
InChI |
InChI=1S/C26H16N4O6/c31-26-24-4-2-1-3-23(24)25(27-28(26)18-7-9-19(10-8-18)29(32)33)17-5-13-21(14-6-17)36-22-15-11-20(12-16-22)30(34)35/h1-16H |
InChI-Schlüssel |
WPQKZHQRJOIRAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



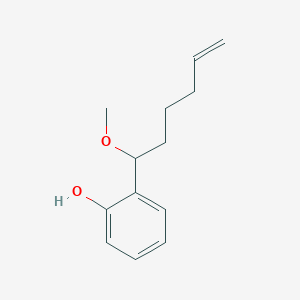
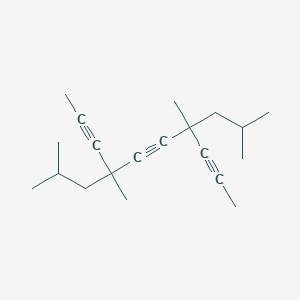
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
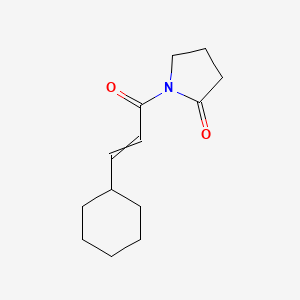
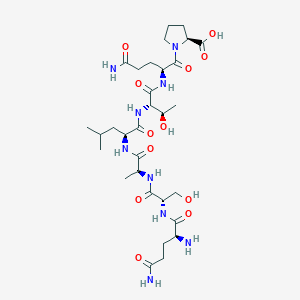
![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
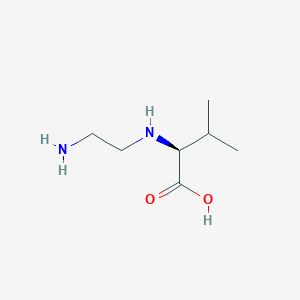
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)


